molecular formula C7H15Cl2N3 B1456092 [3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride CAS No. 102570-18-3

[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride

Cat. No.: B1456092
CAS No.: 102570-18-3
M. Wt: 212.12 g/mol
InChI Key: FDTGOPLTBXDQLC-UHFFFAOYSA-N
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Description

[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride typically involves the reaction of 1-methylimidazole with a suitable alkylating agent, followed by the introduction of a propylamine group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it may form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, [3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its imidazole ring can mimic the histidine residues found in many enzymes, making it a valuable tool for biochemical studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of [3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of these targets. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

    1-methylimidazole: A simpler imidazole derivative with similar chemical properties.

    2-methylimidazole: Another imidazole derivative with a methyl group at a different position.

    Histamine: A biologically active compound with an imidazole ring, involved in immune responses.

Uniqueness: [3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of a propylamine group. This structural feature allows it to interact with a broader range of molecular targets compared to simpler imidazole derivatives.

Properties

IUPAC Name

3-(1-methylimidazol-2-yl)propan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH/c1-10-6-5-9-7(10)3-2-4-8;;/h5-6H,2-4,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTGOPLTBXDQLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride
Reactant of Route 2
[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride
Reactant of Route 3
[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride
Reactant of Route 4
[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride
Reactant of Route 5
[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride
Reactant of Route 6
[3-(1-methyl-1H-imidazol-2-yl)propyl]amine dihydrochloride

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